Methyltetrazine-amino-PEG2-amine
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Overview
Description
Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls. This compound is widely used in bioorthogonal chemistry due to its ability to form stable covalent bonds without interfering with biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through a reaction with an amine derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of methyltetrazine-amino-PEG2-amine involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG2-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable covalent bonds.
Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions are stable covalent adducts that can be used in various applications, including bioconjugation and drug delivery.
Scientific Research Applications
Methyltetrazine-amino-PEG2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Methyltetrazine-amino-PEG2-amine exerts its effects through bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. The methyltetrazine group reacts with strained alkenes or alkynes to form stable covalent bonds, allowing for the selective labeling and modification of biomolecules without interfering with their biological functions . This mechanism is highly efficient and specific, making it ideal for applications in live-cell imaging and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-amine hydrochloride: A similar compound that also contains a methyltetrazine group and is used in bioorthogonal chemistry.
Methyltetrazine-PEG2-DBCO: Another bioconjugation reagent featuring methyltetrazine and DBCO groups, used for click chemistry applications.
Uniqueness
Methyltetrazine-amino-PEG2-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG2 linker enhances solubility and reduces steric hindrance, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Biological Activity
Introduction
Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker that incorporates a methyltetrazine group and an amino group, facilitating various bioorthogonal reactions. This compound is notable for its applications in bioconjugation, drug delivery, and imaging techniques due to its unique chemical properties and biological compatibility.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide
- Canonical SMILES : CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN
Key Features
Feature | Description |
---|---|
Methyltetrazine Group | Reactive with carboxylic acids and activated esters via click chemistry. |
Amino Group | Reacts with carboxylic acids, activated NHS esters, and carbonyls. |
PEG Linker | Enhances solubility, reduces immune response, and improves biocompatibility. |
This compound utilizes the inverse electron demand Diels-Alder (iEDDA) reaction to facilitate rapid and selective bioconjugation. This reaction allows for the formation of stable linkages between low-abundance biopolymers in complex biological environments. The kinetics of this reaction are exceptionally fast, making it suitable for applications in live-cell imaging and drug delivery systems .
Bioorthogonal Reactions
The bioorthogonal nature of the methyltetrazine group enables it to react selectively with strained alkenes such as trans-cyclooctene (TCO), allowing for efficient labeling and tracking of biomolecules within living organisms .
1. Drug Delivery Systems
This compound has been employed in the development of targeted drug delivery systems. The PEG component enhances the solubility and circulation time of therapeutic agents while minimizing immunogenic responses .
2. Imaging Techniques
The compound's ability to form stable conjugates with fluorescent markers has made it valuable in imaging applications. For instance, studies have shown that tetrazine derivatives can be used to label peptides for fluorescence microscopy and flow cytometry without significant toxicity .
3. Bioconjugation
The versatility of the methyltetrazine group allows for the conjugation of various biomolecules, including proteins and nucleic acids. This is particularly useful in creating antibody-drug conjugates (ADCs) that can deliver cytotoxic agents specifically to cancer cells .
Case Study 1: Fluorescent Labeling in Live Cells
In a study involving CHO-K1 cells overexpressing SSTR2, methyltetrazine derivatives were used to label peptide drugs. The fluorescence intensity was monitored before and after iEDDA cycloaddition, demonstrating successful internalization and reactivity without causing toxicity .
Case Study 2: Antibody Conjugation
Research highlighted the use of methyltetrazine as a bridging linker in antibody modification processes. This approach allowed for the creation of homogeneous antibody conjugates with precise payload ratios, enhancing therapeutic efficacy while maintaining specificity .
Properties
Molecular Formula |
C17H24N6O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24) |
InChI Key |
WLHKQCVGPIDMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN |
Origin of Product |
United States |
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